Dodecyl methyl sulfoxide
Overview
Description
Dodecyl methyl sulfoxide is a chemical compound with the empirical formula C13H28OS . It has a molecular weight of 232.43 . It is a solid substance with a melting point of 59-63 °C .
Synthesis Analysis
Dodecyl methyl sulfoxide can be synthesized via the oxidation of dodecyl methyl sulfide with sodium periodate . This process is part of a broader category of reactions known as Swern oxidations .Molecular Structure Analysis
The molecular structure of Dodecyl methyl sulfoxide is represented by the SMILES stringCCCCCCCCCCCSC(=O)
. The InChI key for this compound is CJPDBKNETSCHCH-UHFFFAOYSA-N
. Chemical Reactions Analysis
Dodecyl methyl sulfoxide can be used as a substitute for dimethyl sulfoxide in Swern oxidation of primary allylic and benzylic alcohols to the corresponding aldehydes and secondary alcohols to the corresponding ketones .Physical And Chemical Properties Analysis
Dodecyl methyl sulfoxide is a solid substance with a melting point of 59-63 °C . It has an empirical formula of C13H28OS and a molecular weight of 232.43 .Scientific Research Applications
Production Methods and Economic Viability
Dodecyl methyl sulfoxide is produced via a two-step method involving thioether synthesis and oxidation, which is considered reasonable and economical. This method focuses on key issues such as the synthesis of dodecyl methyl sulfide using 1-dodecanethiol and the oxidation and catalysis systems required to synthesize dodecyl methyl sulfoxide. The applications of dodecyl methyl sulfoxide in organic synthesis and the medical field are also explored, highlighting its diverse uses (Ruan Jian-bin, 2013).
Odorless Sulfur Reagents in Chemical Reactions
Dodecyl methyl sulfoxide is developed as an odorless substitute for foul-smelling compounds like ethanethiol and benzyl mercaptan. Its applications include dealkylation, thiol exchange reactions, reductive ozonolysis, Corey-Kim oxidation, Swern oxidation, hydroboration, and reduction. This odorless nature facilitates easier purification of reaction products and contributes positively to environmental and economic considerations (K. Nishide & M. Node, 2004, 2005).
Green Chemistry in Oxidation Reactions
A method is described for the mild oxidation of sulfides to sulfoxides using hydrogen peroxide and dodecyl hydrogen sulfate. This metal-free, organic solvent-free approach shows high chemoselectivity and is considered green, especially for solid sulfoxides which can be isolated efficiently (H. Firouzabadi et al., 2006).
Application in Analytical Chemistry
The use of dodecyl polyglucoside, which contains dodecyl methyl sulfoxide, in analytical chemistry is explored. This method offers advantages like high linearity, precision, and recovery, adding to its convenience and speed in analysis (Wen Yao-yao, 2012).
Influence on Hemostasis
Research on enantiomerically pure sulfoxide and its influence on hemostasis is conducted. The study finds that the sulfoxide compound inhibits platelet activation and the catalytic activity of phospholipid surfaces, which are involved in the formation of coagulation clotting factor complexes. This suggests potential applications in antithrombotic drug development (L. Nikitina et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfinyldodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPDBKNETSCHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952994 | |
Record name | 1-(Methanesulfinyl)dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl methyl sulfoxide | |
CAS RN |
3079-30-9 | |
Record name | Dodecyl methyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3079-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulphinyl)dodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003079309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Methanesulfinyl)dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylsulphinyl)dodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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